Minalemine A

Description

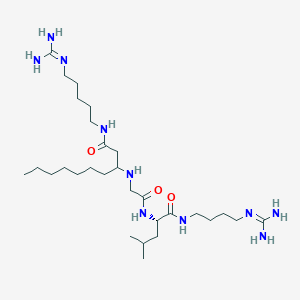

Minalemine A is a guanidine-containing peptide isolated from the marine tunicate Didemnum rodriguesi. Structurally, it features a β-amino acid, 3-(N-carboxymethyl)aminodecanoic acid (Ncma), with a guanidine moiety, contributing to its polar and bioactive properties . Its absolute configuration was confirmed as 3R,2S through stereoselective synthesis and circular dichroism (CD) analysis, distinguishing it from synthetic enantiomers (3S,2S and 3R,2S) that exhibited identical NMR spectra but divergent CD profiles .

Properties

Molecular Formula |

C29H60N10O3 |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

3-[[2-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-N-[5-(diaminomethylideneamino)pentyl]decanamide |

InChI |

InChI=1S/C29H60N10O3/c1-4-5-6-7-9-14-23(20-25(40)34-15-10-8-11-17-36-28(30)31)38-21-26(41)39-24(19-22(2)3)27(42)35-16-12-13-18-37-29(32)33/h22-24,38H,4-21H2,1-3H3,(H,34,40)(H,35,42)(H,39,41)(H4,30,31,36)(H4,32,33,37)/t23?,24-/m0/s1 |

InChI Key |

UYMLCTRITFFGRD-CGAIIQECSA-N |

Isomeric SMILES |

CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)N[C@@H](CC(C)C)C(=O)NCCCCN=C(N)N |

Canonical SMILES |

CCCCCCCC(CC(=O)NCCCCCN=C(N)N)NCC(=O)NC(CC(C)C)C(=O)NCCCCN=C(N)N |

Synonyms |

minalemine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Naamine A and Naamidine A

Naamine A and Naamidine A, isolated from marine sponges, share structural motifs with Minalemine A, such as aromatic rings and nitrogen-rich functional groups. However, key differences include:

- Backbone complexity: this compound’s β-amino acid backbone contrasts with Naamine A’s benzamide core.

- Guanidine placement: this compound integrates a guanidine group into its β-amino acid, whereas Naamidine A features a guanidine-modified imidazole ring .

Bioactivity and Functional Divergence

- Antimicrobial activity: this compound’s guanidine group enhances polar interactions with microbial membranes, a trait shared with Cribrostatin 2 but less pronounced in Naamine A .

- Structural flexibility: Naamine A’s methylated aromatic system confers stability but reduces solubility, whereas this compound’s β-amino acid backbone improves aqueous compatibility .

Q & A

Q. What guidelines should researchers follow when presenting this compound’s toxicity profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.